N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-2-29-18-11-9-17(10-12-18)24-20(28)14-27-13-3-4-19(27)22-25-21(26-30-22)15-5-7-16(23)8-6-15/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTKNVJAWXNGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for various biological properties including anticancer and antimicrobial effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 393.40 g/mol. The presence of the oxadiazole ring is significant as it has been linked to various therapeutic activities.
Structure Analysis
| Component | Description |
|---|---|
| Ethoxy Group | Enhances lipophilicity and bioavailability |
| Oxadiazole Ring | Implicated in anticancer activity |
| Pyrrole Moiety | Contributes to biological activity |
| Fluorophenyl Substituent | Potentially increases potency against cancer cells |
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer), compounds similar to this compound demonstrated promising results.
Case Study: Anticancer Efficacy
In a study published in Molecules, derivatives of 1,2,4-oxadiazole were synthesized and evaluated for their anticancer activity using the MTT assay. Compounds showed varying degrees of efficacy against different cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| 7a | MCF-7 | 10 | High potency |
| 7b | A549 | 15 | Moderate potency |
| 7c | DU-145 | 12 | High potency |
These findings suggest that modifications to the oxadiazole structure can enhance biological activity.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in preclinical models.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of this compound with various biological targets. For example:
- Target Identification : The compound may bind to enzymes involved in cancer cell metabolism.
- Binding Affinity : Docking simulations indicate strong binding affinities with targets associated with tumor growth.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Pharmacological and Physicochemical Comparisons
- Antiproliferative Activity : Hydroxyacetamide derivatives with triazole or oxadiazole cores (e.g., FP1-12 in ) exhibit antiproliferative effects, suggesting that the target compound’s oxadiazole-pyrrole system may share similar mechanisms, such as kinase inhibition or DNA intercalation .
- Anti-inflammatory Potential: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed anti-exudative activity comparable to diclofenac, implying that the fluorophenyl and ethoxyphenyl groups in the target compound could enhance anti-inflammatory efficacy .
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis compared to esters or amides, similar to analogs in and . Chlorine or fluorine substituents further improve metabolic resistance .
Key Research Findings and Trends
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance binding affinity to hydrophobic pockets in target proteins (e.g., COX-2 or EGFR kinases) .
- Ethoxy/Methoxy Groups : Improve solubility without significantly reducing membrane permeability, as seen in and .
- Heterocyclic Variations : Triazoles () and imidazoles () offer diverse hydrogen-bonding interactions, but oxadiazoles () provide superior rigidity and metabolic stability.
Synthetic Strategies :
- Many analogs (e.g., ) employ Zeolite (Y-H) or palladium catalysts for cyclization or cross-coupling reactions, suggesting scalable routes for the target compound’s synthesis .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors (e.g., via 1,3-dipolar cycloaddition) and coupling with pyrrole-acetamide derivatives. Reagents such as N,N-dimethylformamide (DMF) and bases (e.g., NaOH or K₂CO₃) are critical for bond formation. Temperature control (e.g., reflux at 150°C) and catalysts like zeolites or pyridine enhance yield and selectivity .
- Optimization : Reaction parameters (pH, solvent polarity, and stoichiometry) are systematically varied. For example, sodium hydroxide adjusts pH to prevent side reactions, while DMF stabilizes intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Chromatography : HPLC or GC-MS assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. What computational methods are used to predict this compound’s bioactivity and binding modes?
- Approach :
- Molecular Docking : Software like AutoDock Vina evaluates interactions with targets (e.g., kinases or GPCRs). The 4-fluorophenyl and oxadiazole moieties often exhibit π-π stacking with hydrophobic pockets .
- QSAR Models : Regression analysis correlates structural descriptors (e.g., logP, polar surface area) with observed activities (e.g., IC₅₀ values) .
- Validation : Experimental IC₅₀ data from enzyme inhibition assays (e.g., COX-2 or HDACs) are compared with computational predictions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Case Study :
- Oxadiazole vs. Triazole : Replacing the oxadiazole with a triazole ring reduces steric hindrance, enhancing binding to flexible active sites .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability but may reduce solubility. Ethoxy groups balance lipophilicity and bioavailability .
- Data Analysis : Bioactivity data from analogs are tabulated for comparison:
| Compound Modification | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl-oxadiazole | 12.5 | 8.2 |
| 4-Chlorophenyl-triazole | 18.3 | 15.7 |
| Unsubstituted phenyl | 45.6 | 32.4 |
| Source: Adapted from |
Q. How are contradictions in bioactivity data across studies resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms lead to divergent results. Standardized protocols (e.g., NIH/ATP-based viability assays) mitigate this .
- Structural Degradation : Light or pH sensitivity (observed in similar triazole derivatives) may reduce potency. Stability studies under controlled conditions (e.g., dark, pH 7.4) are recommended .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s anticancer potential?
- Models :
- Cell Lines : NCI-60 panel screens for broad-spectrum activity. Target-specific lines (e.g., BRCA1-mutated cells) validate mechanism .
- Assays : MTT for viability, Annexin V/PI for apoptosis, and scratch assays for migration inhibition .
- Dosage : IC₅₀ values guide dose ranges (typically 1–50 µM). Controls include cisplatin (positive) and DMSO (vehicle) .
Q. How is the compound’s pharmacokinetic profile assessed preclinically?
- ADME Studies :
- Absorption : Caco-2 monolayer assays predict intestinal permeability .
- Metabolism : Liver microsomes (human/rat) identify CYP450-mediated degradation .
- Analytical Tools : LC-MS/MS quantifies plasma concentrations over time. Key parameters: t₁/₂, Cmax, AUC .
Data and Source Validation
Q. Which databases or tools are recommended for verifying structural and bioactivity data?
- Databases :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
